molecular formula C9H12ClN B15247031 (R)-1-(4-Chloro-2-methylphenyl)ethanamine

(R)-1-(4-Chloro-2-methylphenyl)ethanamine

Cat. No.: B15247031
M. Wt: 169.65 g/mol
InChI Key: XYTYLJRGDNFHAQ-SSDOTTSWSA-N
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Description

®-1-(4-Chloro-2-methylphenyl)ethanamine is an organic compound with the molecular formula C9H12ClN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-2-methylphenyl)ethanamine typically involves the reduction of the corresponding ketone, ®-1-(4-Chloro-2-methylphenyl)ethanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloro-2-methylphenyl)ethanamine may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction conditions typically include elevated pressures and temperatures, along with the use of a solvent such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-2-methylphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced further to form the corresponding alkane.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-1-(4-Chloro-2-methylphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chloro-2-methylphenyl)ethanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    4-Chloro-2-methylphenyl isocyanate: A related compound with different reactivity due to the presence of the isocyanate group.

    4-Chloro-2-methylphenol: A structurally similar compound with a hydroxyl group instead of an amine group.

Uniqueness

®-1-(4-Chloro-2-methylphenyl)ethanamine is unique due to its chiral nature and the presence of both an amine group and a chlorine-substituted aromatic ring. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereoselective reactions.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

XYTYLJRGDNFHAQ-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@@H](C)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)N

Origin of Product

United States

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